molecular formula C13H21N3O3S B5646803 4-(2-methoxyphenyl)-N,N-dimethyl-1-piperazinesulfonamide

4-(2-methoxyphenyl)-N,N-dimethyl-1-piperazinesulfonamide

Cat. No. B5646803
M. Wt: 299.39 g/mol
InChI Key: HPHBNILZEKIKKR-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-N,N-dimethyl-1-piperazinesulfonamide is a compound of interest in the field of medicinal chemistry due to its structural features, which suggest potential for various biological activities. Research on similar compounds has explored their synthesis, molecular structures, and potential applications in therapeutic contexts.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including the catalytic enantioselective addition of dimethylzinc to halogenated acetophenones, utilizing chiral ligands in the presence of titanium tetraisopropoxide for asymmetric synthesis (Forrat, Ramón, & Yus, 2007).

Molecular Structure Analysis

Molecular structure analysis, including crystal structure studies and density functional theory (DFT) calculations, helps in understanding the reactive sites and the nature of molecular interactions within the compound. For example, studies on novel piperazine derivatives have employed single-crystal X-ray diffraction and DFT calculations to elucidate their structural characteristics (Kumara et al., 2017).

properties

IUPAC Name

4-(2-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-14(2)20(17,18)16-10-8-15(9-11-16)12-6-4-5-7-13(12)19-3/h4-7H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHBNILZEKIKKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methoxyphenyl)-N,N-dimethylpiperazine-1-sulfonamide

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